Napabucasin

Description

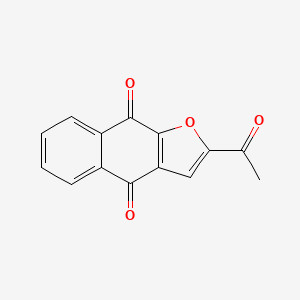

Structure

3D Structure

Properties

IUPAC Name |

2-acetylbenzo[f][1]benzofuran-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHUWDIXHNQOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83280-65-3 | |

| Record name | Napabucasin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083280653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napabucasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAPABUCASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1HHM49K7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Role of Napabucasin in STAT3 signaling pathway inhibition

Napabucasin's Role in the Inhibition of the STAT3 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated transcription factor in a multitude of human cancers, driving tumor progression, metastasis, and therapeutic resistance. This has positioned STAT3 as a high-value target for oncological drug development. This compound (formerly BBI608) is a first-in-class, orally administered small molecule that has demonstrated significant anti-tumor activity by targeting the STAT3 signaling pathway. This technical guide provides a detailed examination of this compound's mechanism of action, a compilation of its quantitative efficacy data, and comprehensive protocols for key experimental evaluations, intended to serve as a resource for researchers in the field.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The STAT3 signaling cascade is a critical cellular communication route. It is typically initiated by the binding of extracellular ligands, such as cytokines (e.g., IL-6) and growth factors (e.g., EGF), to their cognate cell surface receptors. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor's intracellular domain. These phosphotyrosine sites act as docking platforms for the SH2 domain of latent STAT3 monomers in the cytoplasm. Upon recruitment, STAT3 is phosphorylated by JAKs at a conserved tyrosine residue (Tyr705). This phosphorylation event is the canonical step for STAT3 activation, inducing its homodimerization or heterodimerization with other STAT family members. The activated STAT3 dimers then translocate into the nucleus, where they bind to specific DNA consensus sequences in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT3 are critically involved in cell cycle progression (e.g., c-Myc, Cyclin D1), apoptosis inhibition (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).

The Impact of Napabucasin on Gene Expression in Tumor Spheroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napabucasin (formerly BBI608) is an orally bioavailable, first-in-class investigational anticancer agent that targets cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. This compound's primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of gene expression involved in cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of this compound's effects on gene expression within the context of 3D tumor spheroid models, which more closely mimic the in vivo tumor microenvironment than traditional 2D cell cultures.

Data Presentation: Quantitative Gene Expression Analysis

This compound has been shown to significantly alter the expression of genes critical for cancer stemness, proliferation, and survival. The following tables summarize the quantitative changes in gene expression observed in tumor spheroids and other relevant cancer models following this compound treatment.

| Gene | Cancer Type | Model System | Fold Change (mRNA) | Method | Reference |

| STAT3 | Glioblastoma | Spheroids | ↓ (approx. 88.3%) | qPCR | [1] |

| β-catenin | Glioblastoma | Spheroids | ↓ (approx. 78.6%) | qPCR | [1] |

| c-Myc | Glioblastoma | Spheroids | ↓ (approx. 80.6%) | qPCR | [1] |

| SOX2 | Glioblastoma | Spheroids | ↓ (approx. 58.8%) | qPCR | [1] |

| OCT4 | Glioblastoma | Spheroids | ↓ (approx. 80.2%) | qPCR | [1] |

| Nestin | Glioblastoma | Spheroids | ↓ (approx. 65%) | qPCR | [1] |

| SOX2 | Small Cell Lung Cancer | 2D Culture | Significantly ↓ | Western Blot | [2] |

| c-Myc | Small Cell Lung Cancer | 2D Culture | Significantly ↓ | Western Blot | [2] |

| CD44 | Colon Cancer | 2D Culture | Significantly ↓ | RNA-seq | |

| BMI1 | Colon Cancer | 2D Culture | Significantly ↓ | RNA-seq | |

| JAK1 | Colon Cancer | 2D Culture | Significantly ↓ | RNA-seq | |

| JAK2 | Colon Cancer | 2D Culture | Significantly ↓ | RNA-seq | |

| STAT1 | Colon Cancer | 2D Culture | Significantly ↓ | RNA-seq | |

| STAT2 | Colon Cancer | 2D Culture | Significantly ↓ | RNA-seq | |

| STAT3 | Colon Cancer | 2D Culture | Significantly ↓ | RNA-seq |

Signaling Pathways Modulated by this compound

This compound's primary target is the STAT3 signaling pathway. However, its effects can ripple through interconnected signaling networks that are crucial for tumor growth and the maintenance of cancer stem cells.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Aberrant activation of this pathway is a hallmark of many cancers. This compound inhibits the phosphorylation and activation of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival, proliferation, and angiogenesis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another critical regulator of stem cell self-renewal and differentiation. Crosstalk between the STAT3 and Wnt/β-catenin pathways has been reported. By downregulating STAT3, this compound can indirectly lead to a decrease in β-catenin expression, thereby inhibiting the transcription of Wnt target genes.[1]

Experimental Protocols

Tumor Spheroid Formation (Hanging Drop Method)

This protocol is adapted from established methods for generating 3D tumor spheroids.[3][4][5][6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

DNase I (optional)

-

Sterile petri dishes (60 or 100 mm)

-

Micropipettes and sterile tips

Procedure:

-

Culture cells in a 2D monolayer to approximately 80-90% confluency.

-

Wash the cells twice with sterile PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete medium. Perform a cell count.

-

Adjust the cell concentration to 2.5 x 10^6 cells/mL in complete medium.

-

Add 5 mL of sterile PBS to the bottom of a petri dish to create a hydration chamber.

-

Invert the lid of the petri dish and pipette 20 µL drops of the cell suspension onto the inside of the lid, ensuring the drops are well-spaced.

-

Carefully place the lid back on the petri dish.

-

Incubate at 37°C in a humidified incubator with 5% CO2.

-

Monitor spheroid formation daily. Spheroids are typically ready for treatment within 2-4 days.

References

- 1. This compound, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cancer stemness inhibitor this compound suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple hanging drop cell culture protocol for generation of 3D spheroids. | Semantic Scholar [semanticscholar.org]

- 5. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [app.jove.com]

- 6. Flipped Well-Plate Hanging-Drop Technique for Growing Three-Dimensional Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Beyond STAT3: An In-depth Technical Guide to the Molecular Targets of Napabucasin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napabucasin (formerly BBI608) is an orally administered, first-in-class small molecule initially identified for its ability to inhibit cancer stemness.[1][2][3] Developed as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, its mechanism of action has been primarily attributed to the suppression of STAT3-driven gene transcription, which is crucial for the self-renewal, proliferation, and survival of cancer stem cells (CSCs).[1][4][5][6] The STAT3 pathway is frequently over-activated in a wide array of human cancers, making it a prime therapeutic target.[1][7]

However, accumulating evidence reveals that the anticancer effects of this compound are not solely dependent on STAT3 inhibition. A growing body of research indicates that this compound engages with a broader network of molecular targets and signaling pathways, contributing to its pleiotropic anti-tumor activities. This technical guide provides a comprehensive investigation into the molecular targets of this compound beyond STAT3, offering researchers and drug development professionals a deeper understanding of its complex mechanism of action. We will explore its impact on other critical cancer signaling pathways, present quantitative data on its activity, detail key experimental methodologies for its study, and visualize the complex interactions it governs.

Expanding the Target Profile: Molecular Interactions Beyond STAT3

While STAT3 is a validated and central target, the full therapeutic potential and efficacy of this compound may be understood through its engagement with several other key cellular players. These non-STAT3 targets contribute to its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and overcoming drug resistance.[2][8]

Wnt/β-catenin Signaling Pathway

A critical pathway in both embryonic development and cancer, the Wnt/β-catenin pathway is frequently dysregulated in CSCs. This compound has been shown to modulate this pathway by decreasing the expression of its central effector, β-catenin.[2][7] This effect has been observed in various cancer types, including glioblastoma and prostate cancer, where a reduction in β-catenin protein levels was noted following treatment.[7][9][10] The inhibition of this pathway disrupts the transcription of Wnt target genes, such as c-Myc, which are essential for maintaining stemness.

Redox System Enzymes: NQO1 and TrxR1

Recent studies have identified this compound as a modulator of the cellular redox environment through its interaction with specific enzymes.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): this compound, which possesses a naphthoquinone structure, acts as a substrate for NQO1.[2] This interaction leads to the generation of reactive oxygen species (ROS), which in turn mediate the inhibitory effect on STAT3.[2] This positions NQO1 as a critical upstream mediator of this compound's anti-STAT3 activity, suggesting that the NQO1 expression level in tumors could be a biomarker for sensitivity.[2]

-

Thioredoxin Reductase 1 (TrxR1): this compound has been identified as an irreversible inhibitor of TrxR1, a key enzyme in the thioredoxin system that protects cells from oxidative stress.[2][3] By inhibiting TrxR1, this compound can further disrupt the cellular redox balance, leading to increased oxidative stress and subsequent cancer cell death.

NF-κB Signaling Pathway

In glioblastoma, this compound has been demonstrated to disrupt the hyperactivity of the Nuclear Factor-kappa B (NF-κB) pathway. Treatment with this compound led to a significant reduction in the total and phosphorylated levels of RelA (p65), a key component of the NF-κB complex.[7] This inhibition contributes to its ability to suppress glioblastoma progression.[7]

Core Stemness Transcription Factors

This compound treatment leads to the downregulation of a broad array of master transcription factors that define the cancer stem cell phenotype. Beyond the STAT3 target c-Myc, it significantly reduces the expression of SOX2, Nanog, and Oct4.[2][7][11] In cisplatin-resistant small cell lung cancer, the downregulation of SOX2 and c-Myc was identified as a primary mechanism for inhibiting cell proliferation and inducing apoptosis.[12]

Mitochondrial Function

A recent study in paclitaxel-resistant triple-negative breast cancer (TNBC) cells revealed a novel mechanism of this compound involving the impairment of mitochondrial function. The drug was shown to decrease the activity of mitochondrial complex I, leading to a reduced oxygen consumption rate (OCR) and diminished ATP production.[8] This bioenergetic disruption provides a powerful mechanism for targeting chemoresistant cancer cells, which often exhibit heightened mitochondrial biogenesis.[8]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various cancer cell lines and specific molecular targets. The following tables summarize the key inhibitory concentrations (IC50) reported in the literature.

| Cell Line / Target | Cancer Type | IC50 Value (µM) | Reference |

| U87MG | Glioblastoma | 6.4 | [7] |

| LN229 | Glioblastoma | 5.6 | [7] |

| SH-SY5Y | Neuroblastoma | 2.1 | [13][14] |

| Cancer Stem Cells | Various (general range) | 0.291 - 1.19 | [15] |

| JAK2 Kinase | (Biochemical Assay) | 0.01262 | [16] (Reported as 12.62 ± 2.12 nM) |

Key Experimental Methodologies

Validating the molecular targets and cellular effects of this compound involves a range of standard and specialized laboratory techniques. Below are generalized protocols for key assays.

Cell Viability and Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the dose-dependent effect of this compound on cancer cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 or 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the recommended time (e.g., 1-4 hours for MTT; 10 minutes for CellTiter-Glo®).

-

Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[15]

Cancer Stem Cell Sphere Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of cancer stem cells.

Protocol:

-

Cell Dissociation: Prepare a single-cell suspension from a CSC-enriched culture.

-

Cell Seeding: Plate cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates with serum-free stem cell media.

-

Compound Treatment: Add this compound at various concentrations to the media.

-

Incubation: Culture the cells for 7-14 days to allow for sphere (spheroid) formation.[7]

-

Sphere Imaging & Counting: Photograph the wells using a microscope and count the number of spheres greater than a minimum size threshold (e.g., >50 µm in diameter).

-

Analysis: Compare the number and size of spheres in this compound-treated wells to the vehicle control to determine the inhibition of self-renewal.

Western Blot Analysis for Protein Expression

This technique is used to measure the levels of specific proteins (e.g., p-STAT3, β-catenin, SOX2) following this compound treatment.

Protocol:

-

Cell Lysis: Treat cells with this compound for a desired time, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific to the target protein overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanism: Pathways and Workflows

Signaling and Experimental Diagrams

Caption: this compound's multi-target mechanism of action beyond STAT3.

Caption: General experimental workflow for a cell viability IC50 determination.

Conclusion

This compound is a multi-faceted anticancer agent whose therapeutic effects extend well beyond its role as a STAT3 inhibitor. This guide has detailed its activity against several other critical oncogenic pathways, including Wnt/β-catenin and NF-κB, and highlighted novel mechanisms such as the modulation of cellular redox state via NQO1 and TrxR1 and the impairment of mitochondrial function. This polypharmacological profile likely underpins its broad efficacy against cancer stem cells and its potential to overcome chemoresistance. For drug development professionals and researchers, understanding this expanded target landscape is crucial for designing rational combination therapies, identifying predictive biomarkers, and ultimately maximizing the clinical potential of this first-in-class cancer stemness inhibitor. Future investigations should continue to unravel these complex interactions to fully harness this compound's therapeutic power.

References

- 1. This compound: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Anticancer Effect of this compound (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Novel Drug Targets Cancer Stem Cell Pathway in Metastatic CRC Trial - Medicine.net [medicine.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound targets resistant triple negative breast cancer through suppressing STAT3 and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | this compound Reduces Cancer Stem Cell Characteristics in Hepatocellular Carcinoma [frontiersin.org]

- 12. The cancer stemness inhibitor this compound suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. scielo.br [scielo.br]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

The Role of NQO1 in the Bioactivation of Napabucasin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Napabucasin (formerly BBI608), an orally bioavailable small molecule, has been investigated in numerous clinical trials for its anti-cancer properties. Initially identified as a cancer stemness inhibitor targeting the STAT3 signaling pathway, recent research has unveiled a more intricate mechanism of action centered on its bioactivation by NAD(P)H:quinone oxidoreductase 1 (NQO1). This guide provides an in-depth exploration of the pivotal role of NQO1 in converting this compound into a potent cytotoxic agent, the downstream cellular consequences, and the experimental methodologies used to elucidate this process. The emerging paradigm positions NQO1 as a critical biomarker for predicting tumor response to this compound, offering a new strategy for patient stratification in clinical trials.

Mechanism of NQO1-Mediated Bioactivation of this compound

This compound's chemical structure, featuring a naphthoquinone core, makes it a substrate for oxidoreductase enzymes.[1][2] The primary enzyme responsible for its bioactivation is NQO1, a cytosolic flavoprotein that is frequently overexpressed in various solid tumors.[3][4][5]

NQO1 catalyzes the two-electron reduction of this compound, a process that distinguishes it from one-electron reductases like cytochrome P450 oxidoreductase (POR).[1][6] This two-electron reduction generates an unstable hydroquinone metabolite. This metabolite then undergoes a futile redox cycle, rapidly auto-oxidizing back to the parent quinone while reducing molecular oxygen to generate superoxide anions (O₂⁻).[6][7] These superoxide anions are subsequently dismutated to produce a significant burst of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[1][6]

This NQO1-dependent surge in intracellular ROS is the primary driver of this compound's anti-cancer activity, inducing massive oxidative stress that leads to DNA damage, lipid peroxidation, and ultimately, cancer cell death.[1][4] While other enzymes like POR can contribute to this compound-induced ROS production in cells with low or no NQO1 expression, this process is significantly less efficient.[1][6]

The previously held belief that this compound's primary mechanism of action was the direct inhibition of STAT3 phosphorylation has been revised. Current evidence strongly suggests that the reduction in phosphorylated STAT3 (pSTAT3) is a downstream consequence of the intense oxidative stress induced by NQO1-mediated ROS production.[1][3][4]

The cellular sensitivity to this compound is directly correlated with the expression levels of NQO1.[3][4] Cancer cells with high NQO1 expression are significantly more susceptible to this compound-induced cytotoxicity, establishing NQO1 as a potential predictive biomarker for treatment efficacy.[3][4]

Signaling Pathways

NQO1-Mediated Bioactivation and Cytotoxicity

The central pathway involves the enzymatic conversion of this compound by NQO1, leading to a cascade of events culminating in cell death.

Regulation of NQO1 Expression by the NRF2-KEAP1 Pathway

The expression of NQO1 is primarily regulated by the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[4] Under basal conditions, NRF2 is sequestered in the cytoplasm by KEAP1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] In the presence of oxidative or electrophilic stress, KEAP1 is modified, leading to the release of NRF2. NRF2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and induces their transcription, including NQO1.[4][5] This creates a feedback loop where increased oxidative stress can lead to higher NQO1 levels.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | NQO1 Expression | IC50 (µM) | Citation |

| FaDu | Head and Neck | High | ~0.5 | [3] |

| MIA PaCa-2 | Pancreatic | High | ~0.5 | [3] |

| A549 | Lung | High | ~0.7 | [3] |

| HCT116 | Colorectal | High | ~0.8 | [3] |

| OVCA429 | Ovarian | High | ~1.0 | [3] |

| PANC-1 | Pancreatic | Low/Undetectable | >5.0 | [3] |

| MDA-MB-231 | Breast | Low/Undetectable | >5.0 | [3] |

IC50 values are approximate and can vary based on experimental conditions. Data compiled from studies measuring cell viability after 24-72 hours of this compound treatment.

Table 2: Kinetic Parameters of NQO1 and POR with this compound

| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Citation |

| NQO1 | This compound | 0.49 | 14.3 | 2.9 x 10⁷ | [1] |

| NQO1 | β-lapachone | 1.20 | 1.9 | 1.6 x 10⁶ | [1] |

| POR | This compound | 1.80 | 0.02 | 1.1 x 10⁴ | [1] |

| POR | β-lapachone | 2.10 | 0.01 | 4.8 x 10³ | [1] |

KM (Michaelis constant) represents the substrate concentration at half-maximal velocity. kcat (turnover number) represents the number of substrate molecules converted per enzyme site per second. kcat/KM is a measure of catalytic efficiency.

Experimental Protocols

NQO1 Enzyme Activity Assay

This assay measures the enzymatic activity of NQO1 in cell lysates or with purified recombinant protein by monitoring the reduction of a substrate.

Principle: NQO1 reduces its substrate (e.g., Menadione or this compound) using NADH as a cofactor. This reduction is coupled to the reduction of a tetrazolium salt (WST1) to a colored formazan product, which can be measured spectrophotometrically. Dicoumarol, a specific NQO1 inhibitor, is used to confirm that the measured activity is NQO1-dependent.[4]

Materials:

-

Cell lysate or recombinant human NQO1 protein

-

NADH solution (250 µM final concentration)

-

Substrate: this compound, Menadione (positive control)

-

WST1 (tetrazolium salt) solution

-

Dicoumarol (NQO1 inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 440 nm

Procedure:

-

Prepare cell lysates from treated and untreated cells in a suitable lysis buffer on ice.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well plate, add equal amounts of cell lysate or recombinant NQO1 protein to each well.

-

For inhibitor control wells, add Dicoumarol to the desired final concentration.

-

Add the substrate (this compound or Menadione) and WST1 solution to all wells.

-

Initiate the reaction by adding NADH to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 440 nm kinetically over a period of time (e.g., every minute for 30 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the rate of formazan production (change in absorbance per unit time). The NQO1-specific activity is the difference between the rate in the absence and presence of Dicoumarol.

Measurement of Intracellular ROS

This protocol describes the use of a cell-permeable fluorescent probe to detect intracellular ROS levels.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

-

Cancer cells cultured in 96-well plates (black, clear bottom) or flow cytometry tubes

-

This compound

-

DCF-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader (Ex/Em: ~485/535 nm) or flow cytometer

Procedure:

-

Seed cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 6 hours). Include untreated and positive controls (e.g., H₂O₂).

-

After treatment, remove the culture medium and wash the cells gently with pre-warmed PBS or HBSS.

-

Prepare a working solution of DCF-DA (e.g., 10-20 µM) in PBS or HBSS.

-

Add the DCF-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

Remove the DCF-DA solution and wash the cells again with PBS or HBSS to remove excess probe.

-

Add PBS or HBSS back to the wells.

-

Immediately measure the fluorescence intensity using a microplate reader or analyze the cells by flow cytometry.

Cell Viability Assay

This assay determines the number of viable cells in culture after exposure to this compound.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Materials:

-

Cancer cells cultured in opaque-walled 96-well plates

-

This compound

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells at an appropriate density in a 96-well opaque-walled plate and allow them to attach overnight.

-

Add serial dilutions of this compound to the wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.

Western Blotting for NQO1 and pSTAT3

This protocol is for detecting the protein levels of NQO1 and the phosphorylation status of STAT3.

Materials:

-

Cell lysates

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NQO1, anti-pSTAT3 (Tyr705), anti-STAT3, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells treated with this compound for the desired time (e.g., 2 hours for pSTAT3 analysis).

-

Quantify protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-NQO1 or anti-pSTAT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

To analyze total STAT3 and a loading control, the membrane can be stripped and re-probed with the respective antibodies.

Conclusion and Future Directions

The bioactivation of this compound by NQO1 represents a paradigm shift in our understanding of its anti-cancer mechanism. The generation of ROS, rather than direct STAT3 inhibition, is the primary driver of its cytotoxicity. This NQO1-dependent mechanism provides a strong rationale for using NQO1 expression as a predictive biomarker to select patients most likely to benefit from this compound therapy, potentially reviving its clinical prospects after initial trial setbacks.[3][4] Future research should focus on developing standardized, clinically validated assays for NQO1 expression and activity in tumors. Furthermore, strategies to enhance NQO1 expression in tumors, for instance by using NRF2 activators, could broaden the therapeutic window of this compound and improve its efficacy in patients with low-NQO1 tumors.[4] Combination therapies that exploit the ROS-generating capacity of this compound with agents that inhibit antioxidant pathways may also represent a promising avenue for future clinical investigation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivation of this compound triggers reactive oxygen species–mediated cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NQO1 is a determinant for cellular sensitivity to anti-tumor agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

The Core Mechanism of Napabucasin: A Technical Guide to its Anti-Proliferative and Anti-Migratory Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napabucasin (formerly BBI608) is an orally administered small molecule that has garnered significant interest in oncology for its potential to target cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapeutic resistance, metastasis, and relapse.[1][2][3] This technical guide provides an in-depth overview of this compound's core mechanisms of action, focusing on its effects on cancer cell proliferation and migration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways that are frequently dysregulated in cancer. The primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[4][5][6]

STAT3 Signaling Pathway

STAT3 is a transcription factor that, upon activation through phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell proliferation, survival, and differentiation.[4][7] In many cancers, STAT3 is constitutively activated, contributing to tumor growth and progression. This compound inhibits the phosphorylation of STAT3, thereby preventing its activation and subsequent downstream signaling.[5][8] This leads to the downregulation of STAT3 target genes, including those encoding anti-apoptotic proteins and cell cycle regulators.[3]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another crucial signaling cascade involved in cell fate determination, proliferation, and migration. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to also inhibit the Wnt/β-catenin signaling pathway, leading to decreased levels of nuclear β-catenin and reduced transcription of its target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[2]

References

- 1. The Cancer Stem Cell Inhibitor this compound (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of this compound (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel inhibitor of STAT3, inhibits growth and synergises with doxorubicin in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Napabucasin in Mouse Xenograft Models

Introduction

Napabucasin, also known as BBI-608, is an orally administered small-molecule inhibitor under investigation for its anti-cancer properties.[1][2][3] It is recognized for its ability to target cancer stem cells (CSCs), a subpopulation of cancer cells believed to drive tumor growth, metastasis, and therapy resistance.[2][3][4] The primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is frequently over-activated in various cancers and plays a crucial role in CSC propagation.[2][3][5][6] Additionally, recent studies suggest that this compound is bioactivated by NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.[1][4]

These application notes provide a summary of dosages, administration routes, and experimental protocols for using this compound in preclinical mouse xenograft models based on published research.

Data Presentation: this compound Dosage and Administration

The following table summarizes the quantitative data on this compound administration in various mouse xenograft models.

| Cancer Type | Cell Line(s) | Mouse Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |

| Pancreatic Cancer | MiaPaCa2 | Nude Mice | 200 mg/kg | Oral Gavage | Once daily for 24 days | 0.5% methylcellulose | [1] |

| Prostate Cancer | PC-3, 22RV1 | Immunosuppressed Mice | 40 mg/kg | Intraperitoneal (i.p.) | Every 3 days | PBS | [7] |

| Melanoma | RET Transgenic | RET Transgenic Mice | 20 mg/kg | Intraperitoneal (i.p.) | Two times a week for 4 weeks | DMSO diluted in PBS | [8] |

| Glioblastoma | U87MG | Nude Mice | Not Specified | Not Specified | Not Specified | Not Specified | [6] |

| Small Cell Lung Cancer | H146, H446 | Xenograft Model | Not Specified | Not Specified | 3 weeks | Not Specified | [5] |

| Triple Negative Breast Cancer | Paclitaxel-resistant | Xenograft Model | Not Specified | Not Specified | Not Specified | Not Specified | [9] |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed mechanism of action for this compound and a typical experimental workflow for a mouse xenograft study.

Caption: Proposed mechanism of this compound action.

References

- 1. Bioactivation of this compound triggers reactive oxygen species–mediated cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. This compound: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 study of this compound, a cancer stemness inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cancer stemness inhibitor this compound suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STAT3 inhibitor this compound abrogates MDSC immunosuppressive capacity and prolongs survival of melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound targets resistant triple negative breast cancer through suppressing STAT3 and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Combination Therapy of Napabucasin and Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napabucasin is a first-in-class small molecule inhibitor that targets cancer stemness pathways, primarily by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[3][4] Paclitaxel is a well-established chemotherapeutic agent that acts as a microtubule stabilizer, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5] Preclinical studies have suggested that combining this compound with paclitaxel exhibits synergistic anti-tumor activity.[1][2][6] This combination is particularly promising for overcoming chemoresistance, a significant challenge in cancer therapy.[6]

These application notes provide a comprehensive guide for establishing an in vitro study to evaluate the combination therapy of this compound and paclitaxel. Detailed protocols for key experiments are provided to enable researchers to assess the synergistic effects, elucidate the underlying mechanisms, and generate robust and reproducible data.

Data Presentation

Table 1: In Vitro IC50 Values of this compound and Paclitaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Paclitaxel IC50 (nM) | Reference |

| MD-MBA-231-r | Triple-Negative Breast Cancer (Paclitaxel-Resistant) | ~1.5 | >100 | [6] |

| BT-549-r | Triple-Negative Breast Cancer (Paclitaxel-Resistant) | ~2.0 | >100 | [6] |

| SKOV-3 | Ovarian Cancer | Not specified | Not specified | [7] |

| U87MG | Glioblastoma | Not specified | Not specified | [3] |

| LN229 | Glioblastoma | Not specified | Not specified | [3] |

Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell seeding density, incubation time, and assay method). It is recommended to determine the IC50 values for each drug individually in the cell line of interest before proceeding with combination studies.

Table 2: Representative Synergy Analysis of this compound and Paclitaxel Combination

| Cell Line | Combination Ratio (this compound:Paclitaxel) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation | Reference |

| MD-MBA-231-r | Varies | 0.5 | < 1 | Synergy | [6] |

| BT-549-r | Varies | 0.5 | < 1 | Synergy | [6] |

Note: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8] The Fraction affected (Fa) represents the fraction of cells inhibited at a given drug concentration.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Paclitaxel-resistant triple-negative breast cancer cell lines (e.g., MD-MBA-231-r, BT-549-r) are recommended based on published synergy data.[6] Other relevant cancer cell lines with activated STAT3 signaling can also be used.

-

Culture Medium: Use the recommended culture medium and supplements for the specific cell line.

-

This compound: Prepare a stock solution in DMSO.

-

Paclitaxel: Prepare a stock solution in DMSO.

-

Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar reagents (e.g., XTT, WST-1).

-

Apoptosis Detection Kit: Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Antibodies for Western Blot: Primary antibodies against p-STAT3 (Tyr705), total STAT3, β-tubulin, and a loading control (e.g., GAPDH or β-actin). Secondary antibodies conjugated to HRP.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of individual drugs and for assessing the cytotoxic effects of the combination treatment.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Drug Treatment (Single Agent):

-

Prepare serial dilutions of this compound and paclitaxel.

-

Replace the medium with fresh medium containing the drugs at various concentrations.

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubate for 48-72 hours.

-

-

Drug Treatment (Combination):

-

Based on the individual IC50 values, select a range of concentrations for both drugs.

-

A constant ratio combination design is recommended for synergy analysis using the Chou-Talalay method.[8]

-

Treat cells with this compound, paclitaxel, or the combination for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values for single agents using non-linear regression analysis.

-

For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify the induction of apoptosis by the combination treatment.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, paclitaxel, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis

This protocol is to investigate the effect of the combination treatment on the STAT3 signaling pathway and microtubule stability.

-

Cell Seeding and Treatment: Seed cells in a 6-well or 10 cm dish and treat with this compound, paclitaxel, or the combination for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-tubulin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.

Mandatory Visualizations

References

- 1. targetedonc.com [targetedonc.com]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells | springermedizin.de [springermedizin.de]

- 4. Phase 1 study of this compound, a cancer stemness inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound targets resistant triple negative breast cancer through suppressing STAT3 and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STAT3 Inhibitor this compound Inhibits Tumor Growth and Cooperates with Proteasome Inhibition in Human Ovarian Cancer Cells | Bentham Science [benthamscience.com]

- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Napabucasin's Impact on Tumor Sphere Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of Napabucasin, a cancer stemness inhibitor, on tumor sphere formation. The protocols outlined below detail the necessary steps for cell culture, treatment, and analysis to quantify the impact of this compound on cancer stem cell (CSC) populations.

Introduction

This compound (also known as BBI608) is an orally administered small molecule that has been identified as a potent inhibitor of cancer stemness.[1][2] It primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of CSC self-renewal and survival.[3][4] By inhibiting STAT3, this compound disrupts the expression of downstream genes involved in stemness, leading to a reduction in the CSC population and a subsequent decrease in tumor growth, metastasis, and relapse.[5][6] This document provides detailed methodologies to assess the in vitro effects of this compound on tumor sphere formation, a key characteristic of CSCs.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a comparative overview of its potency.

Table 1: IC50 Values of this compound on Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Huh7 | Hepatocellular Carcinoma | Not specified, but lower than oxaliplatin and cryptotanshinone | [7] |

| Hepa1-6 | Hepatocellular Carcinoma | Not specified, but lower than oxaliplatin and cryptotanshinone | [7] |

| H146 | Small Cell Lung Cancer | 1.3 | [5] |

| H209 | Small Cell Lung Cancer | 0.5 | [5] |

| H1417 | Small Cell Lung Cancer | 3.4 | [5] |

| H1688 | Small Cell Lung Cancer | 1.7 | [5] |

| H446 | Small Cell Lung Cancer | 4.4 | [5] |

| H720 | Small Cell Lung Cancer | 11.6 | [5] |

| KKU-055 | Biliary Tract Cancer | 0.19 | [8] |

| TFK-1 | Biliary Tract Cancer | >18 | [8] |

| EGi-1 | Biliary Tract Cancer | >18 | [8] |

| KKU-213 | Biliary Tract Cancer | >18 | [8] |

| OCUG-1 | Biliary Tract Cancer | >18 | [8] |

| U87 | Glioblastoma | 1 | [9] |

Table 2: Effect of this compound on Tumor Sphere Formation

| Cell Line | Cancer Type | This compound Concentration (µM) | Effect on Sphere Formation | Citation |

| Huh7 | Hepatocellular Carcinoma | Concentration-dependent | Significant decrease in number and size | [10] |

| Hepa1-6 | Hepatocellular Carcinoma | Concentration-dependent | Significant decrease in number and size | [10] |

| HepG2.2.15 | Hepatocellular Carcinoma (HBV+) | Concentration-dependent | Marked reduction in spherogenesis | [7] |

| HuCCt-1 | Biliary Tract Cancer | 0.6 | Significant reduction | [8] |

| NOZ | Biliary Tract Cancer | 0.6 | Reduction | [8] |

Table 3: this compound's Effect on Cancer Stem Cell Marker Expression in Tumor Spheres

| Cell Line | Cancer Type | This compound Concentration | Downregulated Markers | Citation |

| Huh7 | Hepatocellular Carcinoma | Concentration-dependent | Nanog, SOX2, Klf4, Oct4 | [7] |

| Hepa1-6 | Hepatocellular Carcinoma | Concentration-dependent | Nanog, SOX2, Klf4, Oct4 | [7] |

| HepG2.2.15 | Hepatocellular Carcinoma (HBV+) | Concentration-dependent | Nanog, CD133, Klf4, Sox-2 | [7] |

| H146 | Small Cell Lung Cancer | Not Specified | SOX2 | [5] |

| H446 | Small Cell Lung Cancer | Not Specified | SOX2 | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for evaluating its impact on tumor sphere formation.

Caption: this compound's mechanism of action on key cancer stem cell signaling pathways.

Caption: General experimental workflow for evaluating this compound's effect on tumor spheres.

Experimental Protocols

Protocol 1: Tumor Sphere Formation Assay

This protocol details the steps for generating tumor spheres from a single-cell suspension.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM/F12)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates (e.g., 6-well or 96-well)

-

This compound stock solution (dissolved in DMSO)

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Cell Culture: Maintain the cancer cell line in its recommended complete culture medium in a humidified incubator at 37°C and 5% CO2.

-

Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Single-Cell Suspension: Neutralize the trypsin with complete medium, collect the cells, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in serum-free sphere medium and ensure a single-cell suspension by gently pipetting and, if necessary, passing through a 40 µm cell strainer.[11]

-

Cell Counting: Determine the viable cell concentration using a hemocytometer and trypan blue exclusion.

-

Seeding: Dilute the single-cell suspension in serum-free sphere medium to the desired seeding density (typically 1,000 to 5,000 cells/mL). Seed the cells into ultra-low attachment plates. For a 96-well plate, a common volume is 100-200 µL per well.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free sphere medium from the stock solution. Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

-

Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 7-14 days to allow for sphere formation. Do not disturb the plates during this period.

-

Sphere Imaging and Quantification: After the incubation period, visualize and capture images of the tumor spheres using an inverted microscope. Count the number of spheres per well and measure their diameter. Spheres are typically defined as having a diameter greater than 50 µm.[11]

Protocol 2: Quantification of Tumor Sphere Formation

This protocol describes methods to quantify the number and size of tumor spheres.

Materials:

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Image Acquisition: Capture images of each well at a consistent magnification (e.g., 4x or 10x).

-

Sphere Counting: Manually or automatically count the number of spheres in each image. For automated counting, use image analysis software to set a size threshold to distinguish spheres from single cells or small aggregates.

-

Sphere Size Measurement: Using the image analysis software, measure the diameter of each sphere. The software can be calibrated using a stage micrometer.

-

Data Analysis: Calculate the average number of spheres and the average sphere diameter for each treatment condition. The Sphere Formation Efficiency (SFE) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100%.

-

Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the this compound-treated groups and the vehicle control.

Protocol 3: Sphere Viability Assay

This protocol outlines the assessment of cell viability within the tumor spheres after this compound treatment.

Materials:

-

CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

-

Plate reader capable of measuring luminescence

Procedure:

-

Assay Preparation: Allow the CellTiter-Glo® 3D reagent to equilibrate to room temperature.

-

Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well of the 96-well plate.

-

Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Normalize the luminescence readings of the this compound-treated wells to the vehicle control wells to determine the percentage of viable cells. Calculate the IC50 value for sphere viability.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the impact of this compound on tumor sphere formation. By quantifying the reduction in sphere number, size, and viability, researchers can effectively evaluate the potential of this compound to target the cancer stem cell population. The visualization of the affected signaling pathways further elucidates the mechanism by which this compound exerts its anti-cancer stemness effects. These methodologies are crucial for the preclinical assessment of this compound and other potential CSC inhibitors in the drug development pipeline.

References

- 1. Apoptotic tumor cell-derived microparticles loading this compound inhibit CSCs and synergistic immune therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study of this compound, a cancer stemness inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | STATs | Tocris Bioscience [tocris.com]

- 4. This compound, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cancer stemness inhibitor this compound suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound Reduces Cancer Stem Cell Characteristics in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cancer Stem Cell Inhibitor this compound (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Proliferation and Migration of Glioblastoma Cells (U87) by Regulating JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound Reduces Cancer Stem Cell Characteristics in Hepatocellular Carcinoma [frontiersin.org]

- 11. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Napabucasin in Murine In Vivo Studies

Introduction

Napabucasin (formerly BBI608) is an orally available, first-in-class small molecule inhibitor of cancer stemness.[1][2][3] It primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is frequently over-activated in a multitude of cancers and plays a crucial role in the propagation of cancer stem cells (CSCs).[3][4] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, growth, metastasis, and resistance to conventional therapies.[3] By inhibiting STAT3 and other related pathways, this compound has demonstrated significant anti-tumor and anti-metastatic activity in various preclinical cancer models.[1][3] This document provides detailed protocols for the preparation and administration of this compound for in vivo studies in mice, targeted at researchers and scientists in the field of drug development.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms. It is a well-documented inhibitor of STAT3, preventing its phosphorylation and subsequent translocation to the nucleus, which in turn downregulates the expression of genes involved in cell proliferation, survival, and stemness such as Nanog, SOX2, Oct4, and c-Myc.[1][5] Additionally, this compound has been shown to inhibit other signaling pathways including Wnt and PI3K/Akt.[1] It is also a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) that can induce DNA damage and apoptosis.[1][6] Furthermore, this compound has been identified as an inhibitor of thioredoxin reductase 1 (TrxR1).[1]

Caption: this compound's mechanism of action.

Experimental Protocols

Preparation of this compound for In Vivo Administration

The solubility of this compound is a critical factor in the preparation of formulations for in vivo studies. It is soluble in DMSO.[2] The following are protocols for preparing this compound for intraperitoneal (i.p.) injection, the most commonly reported route of administration in murine studies.

Protocol 1: DMSO and PBS Formulation

This is a straightforward formulation suitable for many studies.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to make a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of 100% DMSO.[7]

-

Vortex thoroughly to ensure complete dissolution.

-

On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration.[7] For a 20 mg/kg dose in a 20g mouse (requiring 0.4 mg in a typical injection volume of 100-200 µL), the stock solution can be diluted accordingly.[7]

-

The final concentration of DMSO in the injected solution should be kept low (typically <10%) to avoid toxicity.

-

Protocol 2: PEG300, Tween 80, and Water Formulation

This formulation can improve the solubility and stability of the compound.

-

Materials:

-

This compound powder

-

DMSO, sterile

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile water for injection or ddH₂O

-

-

Procedure:

-

Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 2.5 mg/mL).[2]

-

For a 1 mL final working solution, add 100 µL of the 2.5 mg/mL this compound stock in DMSO to 400 µL of PEG300.[2]

-

Mix until the solution is clear.

-

Add 50 µL of Tween 80 and mix until clear.[2]

-

Add 450 µL of sterile water to bring the final volume to 1 mL.[2]

-

This solution should be used immediately for optimal results.[2]

-

Administration of this compound to Mice

The following protocol outlines a typical procedure for administering this compound to mice bearing tumor xenografts.

References

- 1. The Anticancer Effect of this compound (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Proliferation and Migration of Glioblastoma Cells (U87) by Regulating JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivation of this compound triggers reactive oxygen species–mediated cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 inhibitor this compound abrogates MDSC immunosuppressive capacity and prolongs survival of melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Napabucasin-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napabucasin (also known as BBI608) is an orally bioavailable small molecule that has garnered significant interest in oncology research for its potential to target cancer stem cells (CSCs).[1][2] Its primary mechanism of action involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in cell proliferation, survival, and differentiation.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and contributes to tumor progression by upregulating anti-apoptotic proteins and promoting cell cycle progression.[3][4][5][6] By inhibiting STAT3, this compound disrupts these pro-survival signals, leading to cell cycle arrest and induction of apoptosis in cancer cells.[2][7]

These application notes provide a comprehensive guide for utilizing flow cytometry to quantify apoptosis in cancer cells following treatment with this compound. The protocols detailed herein focus on the widely adopted Annexin V and Propidium Iodide (PI) staining method, a robust technique for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects primarily through the inhibition of the STAT3 signaling pathway. In numerous cancer types, STAT3 is persistently activated and promotes the transcription of various genes that suppress apoptosis, including Bcl-2, Bcl-xL, and Mcl-1.[3][5] this compound, as a STAT3 inhibitor, prevents the phosphorylation and subsequent nuclear translocation of STAT3.[7] This leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptotic stimuli. The inhibition of STAT3 signaling ultimately culminates in the activation of the intrinsic and/or extrinsic apoptosis pathways.[8]

References

- 1. Bioactivation of this compound triggers reactive oxygen species–mediated cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry enumeration of apoptotic cancer cells by apoptotic rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Assessing Napabucasin Synergy with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napabucasin (also known as BBI608) is an orally administered, first-in-class small molecule inhibitor that targets cancer stemness by suppressing the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] The STAT3 pathway is frequently over-activated in a multitude of cancers and plays a crucial role in the propagation of cancer stem cells (CSCs).[1][5] These CSCs are a subpopulation of tumor cells believed to be a primary driver of tumor initiation, metastasis, and resistance to conventional therapies, ultimately leading to cancer relapse.[1][5]

Recent research indicates that this compound's mechanism of action also involves its bioactivation by NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) and subsequent inhibition of STAT3 phosphorylation.[6][7] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound as both a monotherapy and in combination with standard chemotherapeutic agents, with evidence of synergistic effects.[1][7][8][9] This suggests that this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy.[8]

These application notes provide a detailed experimental framework and protocols for assessing the synergistic potential of this compound in combination with conventional chemotherapy in vitro and in vivo.

Key Concepts

Drug Synergy: The interaction of two or more drugs to produce a combined effect greater than the sum of their separate effects.[10] This is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis is a graphical method used to visualize and assess drug interactions.[10][11][12][13]

STAT3 Signaling Pathway: A critical pathway involved in cell proliferation, survival, and differentiation.[2] In many cancers, constitutive activation of STAT3 promotes tumor growth and survival.[3][14] this compound inhibits this pathway, leading to decreased expression of downstream target genes involved in stemness and survival.[14][15]

Experimental Design and Workflow

The overall workflow for assessing the synergy between this compound and a chemotherapeutic agent involves a multi-step process, beginning with single-agent dose-response curves and culminating in in vivo validation.

References

- 1. This compound: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | STATs | Tocris Bioscience [tocris.com]

- 3. scielo.br [scielo.br]

- 4. selleckchem.com [selleckchem.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Bioactivation of this compound triggers reactive oxygen species–mediated cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anticancer Effect of this compound (BBI608), a Natural Naphthoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. This compound, a novel inhibitor of STAT3, inhibits growth and synergises with doxorubicin in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]

- 11. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]

- 13. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Napabucasin Resistance Using Lentiviral-Based STAT3 Overexpression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a significant role in various cellular processes, including proliferation, survival, and differentiation.[1][2] Aberrant and persistent activation of the STAT3 signaling pathway is a common feature in many human cancers and is frequently associated with tumor progression, metastasis, and the development of resistance to conventional therapies.[3][4][5] Napabucasin (also known as BBI608) is a first-in-class small molecule inhibitor that targets cancer stemness by inhibiting the STAT3 signaling pathway.[6][7][8] While showing promise, resistance to this compound can emerge, and understanding the underlying mechanisms is critical for improving its therapeutic efficacy.

These application notes provide a detailed framework for utilizing lentiviral-based STAT3 overexpression as a tool to model and study the mechanisms of this compound resistance in cancer cell lines. By creating a controlled cellular environment with elevated STAT3 levels, researchers can directly investigate its impact on this compound sensitivity and explore potential strategies to overcome resistance.

Data Presentation

Table 1: Representative Data on the Effect of STAT3 Overexpression on this compound IC50 Values

The following table summarizes hypothetical, yet representative, quantitative data from a cell viability assay (e.g., MTT assay) comparing the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line transduced with a control lentivirus (pLenti-Control) versus a lentivirus overexpressing STAT3 (pLenti-STAT3).

| Cell Line | Lentiviral Vector | Transgene | This compound IC50 (µM) | Fold Change in Resistance |

| Cancer Cell Line A | pLenti-Control | eGFP | 1.5 | 1.0 |

| Cancer Cell Line A | pLenti-STAT3 | STAT3 | 6.8 | 4.5 |

Note: The data presented in this table is illustrative and intended to represent the expected outcome of the described experiments. Actual values will vary depending on the cell line and specific experimental conditions.

Table 2: Representative Data from an Apoptosis Assay

This table illustrates potential results from an Annexin V/Propidium Iodide (PI) apoptosis assay following treatment with this compound.

| Cell Line | Treatment (this compound, 2 µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| pLenti-Control | Untreated | 3.2 | 1.5 |

| pLenti-Control | Treated | 25.8 | 10.2 |

| pLenti-STAT3 | Untreated | 3.5 | 1.8 |

| pLenti-STAT3 | Treated | 8.7 | 4.3 |

Note: This data is representative and demonstrates the expected trend of decreased apoptosis in STAT3-overexpressing cells upon this compound treatment.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The canonical STAT3 signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for studying this compound resistance.

Logical Relationship Diagram

Caption: Mechanism of STAT3-mediated this compound resistance.

Experimental Protocols

Protocol 1: Lentiviral Transduction for STAT3 Overexpression

Materials:

-

HEK293T cells

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Lentiviral transfer plasmid with STAT3 insert (pLenti-STAT3) and control plasmid (pLenti-Control with e.g., eGFP)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Target cancer cell line

-

Polybrene

-

Selection antibiotic (e.g., Puromycin)